Ethyl 2-fluoro-4-methylbenzoylformate
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Description
Ethyl 2-fluoro-4-methylbenzoylformate is a heterocyclic organic compound . Its IUPAC name is ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate . The molecular weight of this compound is 210.20692 and its molecular formula is C11H11FO3 .
Molecular Structure Analysis
The SMILES string for this compound isCCOC(=O)C(=O)C1=C(C=C(C=C1)C)F
. This indicates that the compound contains an ester functional group (OC(=O)) attached to a 2-fluoro-4-methylphenyl group . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 210.20 and a molecular formula of C11H11FO3 . Unfortunately, the sources did not provide additional physical and chemical properties like melting point, solubility, etc.Scientific Research Applications
1. Liquid Crystal Materials
Ethyl 2-fluoro-4-methylbenzoylformate plays a role in the synthesis of chiral materials for liquid crystal applications. Studies on materials such as (R)‐1‐methyl‐2‐(2′‐methylsulphanylethoxy)ethyl 4‐(4′‐alkoxybiphenyl‐1‐carboxyloxy)‐2‐fluorobenzoates have demonstrated significant properties related to ferroelectric and antiferroelectric phases, crucial for liquid crystal displays and other electro-optical devices (Yu, Chang, & Wu, 2007).
2. Synthesis of Carboxamide Derivatives
The compound is instrumental in synthesizing carboxamide derivatives, which have shown potent cytotoxicity against certain cancer cells. These derivatives, particularly ones like 4-N-[2-(dimethylamino)ethyl], have been tested for growth inhibitory properties, showing effectiveness against specific leukemia and carcinoma cells (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
3. Fluorophore Development in Biochemistry and Medicine
This compound contributes to developing efficient fluorophores widely used in biochemistry and medicine. These fluorophores are essential for studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
4. Antitumor Activities
The compound has been utilized in creating amino acid ester derivatives containing 5-fluorouracil, which exhibited inhibitory effects against specific cancer cell lines. This highlights its potential in developing new anticancer therapies (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
5. Fluorine Magnetic Resonance Studies
It's also significant in fluorine magnetic resonance studies, especially in investigating the properties of fluorine-substituted compounds like benzoyl chymotrypsins. These studies are crucial for understanding the molecular interactions and properties of fluorinated compounds in biological systems (Amshey & Bender, 1983).
6. Synthesis of Diverse Trifluoromethyl Heterocycles
This compound is a versatile intermediate for synthesizing various trifluoromethyl heterocycles, which are vital in pharmaceutical and agrochemical industries. These heterocycles form the core of many bioactive compounds (Honey, Pasceri, Lewis, & Moody, 2012).
Properties
IUPAC Name |
ethyl 2-(2-fluoro-4-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPHHYVPYZWESF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641293 |
Source
|
Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873547-99-0 |
Source
|
Record name | Ethyl (2-fluoro-4-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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